An In-depth Technical Guide to (S)-(-)-1-(9-Fluorenyl)ethanol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-(-)-1-(9-Fluorenyl)ethanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1-(9-Fluorenyl)ethanol is a chiral aromatic alcohol of significant interest in the fields of analytical chemistry and drug development. Its rigid fluorenyl backbone and chiral center make it an invaluable tool for the enantioselective analysis of various chiral molecules, particularly amino acids and α-hydroxy acids. This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, and key applications of (S)-(-)-1-(9-Fluorenyl)ethanol. Detailed experimental protocols for its use as a chiral derivatizing agent are also presented to aid researchers in its practical application.
Chemical and Physical Properties
(S)-(-)-1-(9-Fluorenyl)ethanol is a white to off-white crystalline solid. While many of its physical properties are well-documented for the racemic mixture, specific data for the pure (S)-enantiomer is less common. The following tables summarize the key chemical and physical properties.
| Identifier | Value | Reference |
| IUPAC Name | (1S)-1-(9H-fluoren-9-yl)ethanol | [1] |
| Synonyms | (-)-1-(9-Fluorenyl)ethanol, (S)-α-Methyl-9H-fluorene-9-methanol | [1] |
| CAS Number | 151775-20-1 | [1][2] |
| Molecular Formula | C₁₅H₁₄O | [2] |
| Molecular Weight | 210.27 g/mol | [2][3] |
| InChI | InChI=1S/C15H14O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15-16H,1H3/t10-/m0/s1 | [1] |
| SMILES | C--INVALID-LINK--C1c2ccccc2c3ccccc13 | [1] |
| Physical Property | Value | Reference |
| Melting Point | 102-104 °C (for racemic mixture) | [3][4] |
| Boiling Point | 367.6 °C at 760 mmHg | [5] |
| Density | 1.158 g/cm³ | [5] |
| Flash Point | 162.9 °C | [5] |
| Refractive Index | 1.63 | [5] |
| Vapor Pressure | 4.72 x 10⁻⁶ mmHg at 25 °C | [5] |
| XLogP3 | 3.1 | [6] |
Solubility Profile
| Solvent | Predicted Solubility |
| Water | Poorly soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Ethyl Acetate | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Toluene | Moderately soluble |
| Hexanes | Sparingly soluble |
Spectroscopic and Analytical Data
Definitive, published spectra for (S)-(-)-1-(9-Fluorenyl)ethanol are not widely available. However, based on its structure and comparison with analogous compounds such as 9-fluorenol, the expected spectral characteristics are summarized below. Researchers should confirm these characteristics with their own analytical data.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons (fluorenyl): Multiplets in the range of δ 7.2-7.8 ppm (8H).CH-OH Proton: A quartet or multiplet around δ 4.5-5.0 ppm (1H).OH Proton: A broad singlet, variable chemical shift (δ 1.5-3.0 ppm) (1H).CH₃ Protons: A doublet around δ 1.4-1.6 ppm (3H). |
| ¹³C NMR | Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm.CH-OH Carbon: A signal in the range of δ 65-75 ppm.CH₃ Carbon: A signal in the upfield region, around δ 20-25 ppm. |
| IR Spectroscopy | O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z = 210.Major Fragments: Loss of CH₃ (m/z = 195), loss of CH₃CHO (m/z = 166), and the fluorenyl cation (m/z = 165). |
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (S)-(-)-1-(9-Fluorenyl)ethanol is typically achieved through a two-step process involving the synthesis of the racemic alcohol followed by enantiomeric resolution.
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Synthesis of (±)-1-(9-Fluorenyl)ethanol: The racemic alcohol is commonly prepared by the reduction of 9-acetylfluorene. This reduction can be carried out using standard reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent.
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Enantiomeric Resolution: The separation of the (S)- and (R)-enantiomers is often accomplished via enzymatic kinetic resolution. A lipase, such as Candida antarctica lipase B (CALB), is used to selectively acylate one of the enantiomers, typically the (R)-enantiomer, in the presence of an acyl donor (e.g., vinyl acetate). This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer ((S)-(-)-1-(9-Fluorenyl)ethanol), which can then be separated by chromatography.
Caption: Workflow for the synthesis and resolution of (S)-(-)-1-(9-Fluorenyl)ethanol.
Applications in Research and Drug Development
The primary application of (S)-(-)-1-(9-Fluorenyl)ethanol is as a precursor to chiral derivatizing agents used in the separation of enantiomers.[5] Its derivative, (-)-1-(9-fluorenyl)ethyl chloroformate (FLEC), is a well-known reagent for this purpose.
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Chiral Derivatization: (S)-(-)-1-(9-Fluorenyl)ethanol can be converted to a chloroformate (FLEC) or other activated species. This reagent then reacts with nucleophilic groups in analyte molecules (e.g., the amine group in amino acids or the hydroxyl group in alcohols) to form diastereomeric derivatives. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). This allows for the accurate quantification of the enantiomeric excess (ee) of a sample.
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Pharmaceutical Intermediate: As a chiral building block, this compound can serve as a key intermediate in the enantioselective synthesis of pharmaceutical compounds, ensuring the production of the desired stereoisomer, which is often crucial for drug efficacy and safety.[5]
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Biochemical Research: It is also employed in biochemical studies to investigate stereoselective interactions between chiral molecules and biological systems like enzymes and receptors.[5]
Detailed Experimental Protocol: Chiral Derivatization of Amino Acids for HPLC Analysis
This section provides a representative protocol for the derivatization of amino acids using a chloroformate derivative of (S)-(-)-1-(9-Fluorenyl)ethanol (referred to as (-)-FLEC) for subsequent HPLC analysis.
Materials:
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Amino acid standard or sample
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(-)-1-(9-Fluorenyl)ethyl chloroformate ((-)-FLEC) solution (e.g., 1 mM in acetone or acetonitrile)
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Borate buffer (e.g., 0.1 M, pH 8.0)
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Quenching solution (e.g., 2 M glycine or ethanolamine)
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HPLC grade water, acetonitrile, and any other required mobile phase components
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Syringe filters (0.22 µm)
Procedure:
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Sample Preparation: Prepare a solution of the amino acid sample in the borate buffer at a known concentration (e.g., 0.1 mg/mL).
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Derivatization Reaction:
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In a microcentrifuge tube, mix 100 µL of the amino acid solution with 100 µL of the (-)-FLEC solution.
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Vortex the mixture for 30-60 seconds.
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Allow the reaction to proceed at room temperature for a specified time (typically 15-30 minutes).
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-
Quenching: Add 50 µL of the quenching solution to the reaction mixture to consume any excess (-)-FLEC reagent. Vortex for 30 seconds.
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Sample Dilution and Filtration: Dilute the reaction mixture with the initial mobile phase of the HPLC method (e.g., add 750 µL). Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
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HPLC Analysis:
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Inject the derivatized sample onto a suitable reversed-phase HPLC column (e.g., C18).
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Use a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
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Detect the diastereomeric derivatives using a fluorescence detector (e.g., excitation at ~260 nm, emission at ~315 nm) or a UV detector.
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The two diastereomers will elute at different retention times, allowing for their separation and quantification.
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Caption: Workflow for the chiral derivatization of amino acids for HPLC analysis.
Safety and Handling
(S)-(-)-1-(9-Fluorenyl)ethanol should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For the racemic mixture, the following safety information is reported:
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Safety Statements: S22 (Do not breathe dust), S24/25 (Avoid contact with skin and eyes).
Consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
(S)-(-)-1-(9-Fluorenyl)ethanol is a valuable chiral building block with a primary role in the synthesis of chiral derivatizing agents. Its application in the enantioselective separation of amino acids and other chiral compounds is well-established and provides a robust method for determining enantiomeric purity. This guide has provided a detailed overview of its chemical properties, synthesis, and a practical protocol for its application, which should serve as a valuable resource for researchers in organic chemistry, analytical chemistry, and drug discovery.
References
- 1. Buy Online CAS Number 151775-20-1 - TRC - (-)-1-(9-Fluorenyl)ethanol | LGC Standards [lgcstandards.com]
- 2. scbt.com [scbt.com]
- 3. (±)-1-(9-Fluorenyl)ethanol = 97.0 HPLC 3023-49-2 [sigmaaldrich.com]
- 4. (±)-1-(9-芴)乙醇 ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. 1-(9-Fluorenyl)ethanol | C15H14O | CID 3523998 - PubChem [pubchem.ncbi.nlm.nih.gov]
